Cas no 1803-71-0 (1-Hexanol, 3-methylene-)

1-Hexanol, 3-methylene- Chemical and Physical Properties
Names and Identifiers
-
- 1-Hexanol, 3-methylene-
- SCHEMBL466652
- 3-methylidenehexan-1-ol
- BWROKMCJAGKDDI-UHFFFAOYSA-N
- 1803-71-0
- 3-Methylene hexan-1-ol
- EN300-7087953
-
- Inchi: 1S/C7H14O/c1-3-4-7(2)5-6-8/h8H,2-6H2,1H3
- InChI Key: BWROKMCJAGKDDI-UHFFFAOYSA-N
- SMILES: C(O)CC(=C)CCC
Computed Properties
- Exact Mass: 114.104465066g/mol
- Monoisotopic Mass: 114.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 66.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2Ų
1-Hexanol, 3-methylene- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7087953-0.05g |
3-methylidenehexan-1-ol |
1803-71-0 | 95% | 0.05g |
$344.0 | 2023-05-29 | |
Enamine | EN300-7087953-2.5g |
3-methylidenehexan-1-ol |
1803-71-0 | 95% | 2.5g |
$2912.0 | 2023-05-29 | |
1PlusChem | 1P028FMM-100mg |
3-methylidenehexan-1-ol |
1803-71-0 | 95% | 100mg |
$699.00 | 2024-06-18 | |
Aaron | AR028FUY-500mg |
3-methylidenehexan-1-ol |
1803-71-0 | 95% | 500mg |
$1618.00 | 2025-02-16 | |
Aaron | AR028FUY-5g |
3-methylidenehexan-1-ol |
1803-71-0 | 95% | 5g |
$5950.00 | 2023-12-15 | |
1PlusChem | 1P028FMM-250mg |
3-methylidenehexan-1-ol |
1803-71-0 | 95% | 250mg |
$971.00 | 2024-06-18 | |
1PlusChem | 1P028FMM-5g |
3-methylidenehexan-1-ol |
1803-71-0 | 95% | 5g |
$5388.00 | 2024-06-18 | |
Aaron | AR028FUY-50mg |
3-methylidenehexan-1-ol |
1803-71-0 | 95% | 50mg |
$498.00 | 2025-02-16 | |
Aaron | AR028FUY-250mg |
3-methylidenehexan-1-ol |
1803-71-0 | 95% | 250mg |
$1036.00 | 2025-02-16 | |
Enamine | EN300-7087953-0.25g |
3-methylidenehexan-1-ol |
1803-71-0 | 95% | 0.25g |
$735.0 | 2023-05-29 |
1-Hexanol, 3-methylene- Related Literature
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on 1-Hexanol, 3-methylene-
1-Hexanol, 3-methylene- (CAS No. 1803-71-0): An Overview of Its Properties, Applications, and Recent Research
1-Hexanol, 3-methylene- (CAS No. 1803-71-0) is a versatile organic compound with a unique molecular structure that has garnered significant attention in various scientific and industrial applications. This compound, also known as 3-Methylidenehexan-1-ol, is characterized by its hexyl chain with a double bond at the third carbon position and a hydroxyl group at the terminal end. The combination of these functional groups imparts distinct chemical properties that make it valuable in fields such as organic synthesis, pharmaceuticals, and materials science.
The chemical formula of 1-Hexanol, 3-methylene- is C6H12O, and its molecular weight is approximately 100.16 g/mol. The compound is a colorless liquid with a mild alcohol odor and is soluble in water and many organic solvents. Its physical properties include a boiling point of around 158°C and a melting point of -45°C, making it suitable for a wide range of applications under different conditions.
In the realm of organic synthesis, 1-Hexanol, 3-methylene- serves as an important building block for the synthesis of more complex molecules. Its reactivity is primarily driven by the presence of the double bond and the hydroxyl group. For instance, the double bond can undergo various reactions such as hydrogenation, halogenation, and hydroboration to form different functional groups. The hydroxyl group can participate in esterification, etherification, and condensation reactions, further expanding its utility in synthetic pathways.
Recent research has highlighted the potential of 1-Hexanol, 3-methylene- in pharmaceutical applications. Studies have shown that this compound can be used as an intermediate in the synthesis of bioactive molecules with therapeutic properties. For example, it has been utilized in the development of anti-inflammatory agents and antimicrobial compounds. The ability to modify its structure through chemical reactions allows researchers to tailor its properties for specific biological targets.
In materials science, 1-Hexanol, 3-methylene- has found applications in the production of polymers and coatings. Its unique structure contributes to the formation of polymers with enhanced mechanical properties and improved solubility characteristics. Additionally, it can be used as a solvent or plasticizer in various formulations, enhancing their performance and stability.
The environmental impact of 1-Hexanol, 3-methylene- has also been a subject of recent studies. Research indicates that this compound has low toxicity and biodegradability properties, making it a more environmentally friendly option compared to some traditional solvents and intermediates. This aspect is particularly important in industries where sustainability and environmental responsibility are key considerations.
In conclusion, 1-Hexanol, 3-methylene- (CAS No. 1803-71-0) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceuticals, materials science, and environmental science. Its unique chemical structure and reactivity make it an invaluable component in various scientific and industrial processes. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemistry.
1803-71-0 (1-Hexanol, 3-methylene-) Related Products
- 899956-43-5(N-(3-chloro-4-fluorophenyl)-N'-2-(4-methoxyphenyl)ethylethanediamide)
- 2248327-83-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate)
- 1021260-34-3(2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide)
- 439814-88-7(Benzaldehyde, 4-(dimethoxymethyl)-3-fluoro-)
- 164648-33-3(3-{4-(Aminomethyl)phenylmethyl}-5,5-dimethylimidazolidine-2,4-dione Hydrochloride)
- 2228417-96-5(1-methyl-4-(3-methylazetidin-3-yl)oxy-1H-imidazole)
- 40891-07-4(N,N'-[(4-nitrophenyl)methanediyl]diacetamide)
- 2680553-45-9(benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate)
- 1804279-70-6(1-(3-Bromo-4-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 302559-79-1(N-[4-(5-Methylbenzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide)



